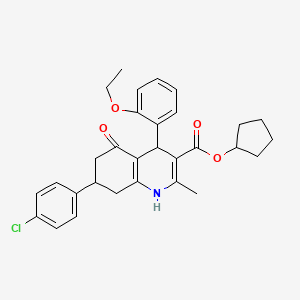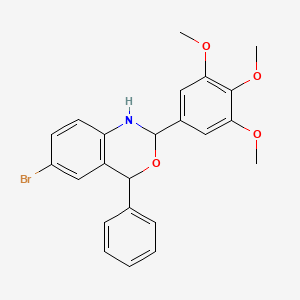![molecular formula C30H33NO9S3 B11683906 Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11683906.png)
Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple methyl groups, a butanoyl group, and a spiro linkage
Méthodes De Préparation
The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the spiro linkage and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of the methyl and butanoyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation reactions, which can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The spiro linkage and the presence of multiple methyl and butanoyl groups allow it to engage in various molecular interactions, potentially affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Compared to these compounds, 2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is unique due to its complex structure and the presence of a spiro linkage, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C30H33NO9S3 |
|---|---|
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
tetramethyl 6'-butanoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C30H33NO9S3/c1-10-11-17(32)31-20-15(3)12-14(2)13-16(20)18-24(29(31,4)5)41-21(26(34)38-7)19(25(33)37-6)30(18)42-22(27(35)39-8)23(43-30)28(36)40-9/h12-13H,10-11H2,1-9H3 |
Clé InChI |
YNBUDRVPINSKQH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11683826.png)
![4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11683832.png)
![N'-[(E)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11683836.png)
![(Naphthalen-1-ylamino)-acetic acid [1-(5-bromo-thiophen-2-yl)-ethylidene]-hydraz](/img/structure/B11683844.png)
![2-(2,4-dimethylphenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11683852.png)
![2-(4-Methylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11683857.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11683860.png)


![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683876.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B11683891.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683896.png)
![2-(4-bromophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11683898.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683900.png)
